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Compound of Interest

Compound Name: 4-Benzoyl-4'-bromobiphenyl!

Cat. No.: B1331152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 4-(4-Bromophenyl)benzophenone. The information is presented to facilitate its use
in research, drug development, and quality control applications. This document includes
tabulated spectroscopic data for easy reference, detailed experimental protocols for data
acquisition, and a logical workflow for the structural characterization of the molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR,
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 4-(4-Bromophenyl)benzophenone.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment

7.77 Multiplet Aromatic Protons
7.67 Multiplet Aromatic Protons
7.63 Multiplet Aromatic Protons
7.60 Multiplet Aromatic Protons
7.49 Multiplet Aromatic Protons
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Note: Specific assignment of individual protons within the aromatic regions can be complex and
may require advanced 2D NMR techniques.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
195.6 C=0 (Ketone)
137.3 Aromatic C
136.1 Aromatic C
132.2 Aromatic CH
131.6 Aromatic CH
130.1 Aromatic CH
129.9 Aromatic CH
128.6 Aromatic CH
127.3 Aromatic C-Br

Note: The assignment of quaternary and protonated carbons can be confirmed using
techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Vibration Mode Functional Group
~1660 C=0 Stretch Ketone

~1590 C=C Stretch Aromatic Ring
~1280 C-C Stretch Aromatic Ketone
~1070 C-Br Stretch Aryl Bromide
3100-3000 C-H Stretch Aromatic
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Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

261 ~95 [M+2]* (containing 8!Br)
259 100 [M]* (containing 7°Br)
183 ~75 [M - Br]*

105 ~80 [CsHsCOJ*

77 ~60 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
and analytical requirements.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Bromophenyl)benzophenone
in about 0.7 mL of deuterated chloroform (CDCIs). Ensure the sample is fully dissolved.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or
higher).

e H NMR Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum.
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o Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Switch the spectrometer to the 13C frequency.
o Acquire a proton-decoupled 33C NMR spectrum to obtain singlets for each unique carbon.

o Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the low natural abundance of 3C.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the spectrum and perform baseline correction.

o Reference the spectra to the residual solvent peak of CDCls (6 7.26 ppm for *H and o
77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (KBr Pellet Method):

[¢]

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

[¢]

Grind 1-2 mg of 4-(4-Bromophenyl)benzophenone with approximately 100-200 mg of the
dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

o

Transfer the powder to a pellet-forming die.

[e]

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form
a thin, transparent pellet.[1]
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of a blank KBr pellet or an empty sample compartment.
o Place the sample pellet in the spectrometer's sample holder.
o Acquire the sample spectrum over a typical range of 4000-400 cm~1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a dilute solution of 4-(4-Bromophenyl)benzophenone into the
mass spectrometer. For volatile and thermally stable compounds like this, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

 Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source
and a quadrupole or time-of-flight (TOF) mass analyzer.

e Gas Chromatography (GC) Conditions:

o

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

[e]

Set the injector temperature to around 250°C.

o

Program the oven temperature to ramp from a lower temperature (e.g., 100°C) to a higher
temperature (e.g., 280°C) to ensure good separation.
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e Mass Spectrometry (MS) Conditions:
o Use a standard electron ionization energy of 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

o Data Analysis:

o Identify the molecular ion peak ([M]*) and the peak corresponding to the isotopic pattern of
bromine ([M+2]*). The near 1:1 ratio of these peaks is characteristic of a monobrominated

compound.

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide further structural information.

Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
4-(4-Bromophenyl)benzophenone.
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Caption: Workflow for the spectroscopic characterization of 4-(4-Bromophenyl)benzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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